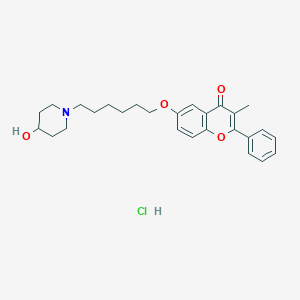

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clorhidrato de 6-[6-(4-hidroxipiperidinil)hexiloxi]-3-metilflavona (NPC-16377) es un compuesto estructuralmente novedoso conocido por su alta potencia y selectividad como ligando del sitio sigma . Los receptores sigma están involucrados en varios procesos fisiológicos y patológicos, incluida la neuroprotección, la neuroplasticidad y la modulación de los sistemas de neurotransmisores .

Métodos De Preparación

Las rutas sintéticas específicas y las condiciones de reacción se detallan en la literatura, pero generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas de reacción controladas . Los métodos de producción industrial probablemente escalarían estos procedimientos de laboratorio, optimizando para el rendimiento y la pureza, al tiempo que garantizan la seguridad y la rentabilidad .

Análisis De Reacciones Químicas

NPC-16377 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: NPC-16377 puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that NPC 16377 exhibits significant neuroprotective and antipsychotic properties. It has been evaluated for its potential in treating psychiatric disorders, showcasing efficacy in modulating behaviors associated with conditions like schizophrenia and depression .

Addiction Therapy

NPC 16377 has shown promise in addiction therapy, particularly concerning cocaine dependence. Studies demonstrate that it can attenuate the reinforcing effects of cocaine, suggesting its utility as a therapeutic agent in substance use disorders. The compound has been noted to block locomotor stimulation induced by cocaine without producing significant behavioral activity when administered alone .

Behavioral Studies

In preclinical models, NPC 16377 has been involved in studies assessing its impact on behavioral responses to various stimuli. Its selective sigma receptor activity allows researchers to explore its role in modulating behaviors linked to drug addiction and other psychiatric conditions .

Case Studies and Research Findings

Several studies have documented the effects of NPC 16377 on behavior and neurochemical dynamics:

- Cocaine Self-Administration : A study demonstrated that NPC 16377 significantly decreased cocaine self-administration in animal models, highlighting its potential role in addiction therapy .

- Behavioral Toxicity : Research indicated that NPC 16377 could mitigate the toxic behavioral effects associated with cocaine use, providing insights into its protective mechanisms against substance-induced neurotoxicity .

Mecanismo De Acción

NPC-16377 ejerce sus efectos uniéndose selectivamente a los receptores sigma, particularmente a los receptores sigma-1 . Esta unión modula varias vías de señalización intracelular, lo que lleva a efectos neuroprotectores y neuroplásicos . El compuesto no afecta significativamente el recambio de dopamina, lo que lo distingue de otros agentes antipsicóticos . También influye en las funciones neuroendocrinas, como la disminución de los niveles plasmáticos circulantes de prolactina .

Comparación Con Compuestos Similares

NPC-16377 se compara con otros ligandos del sitio sigma como haloperidol, ifenprodil y clozapina . Si bien es menos potente que el haloperidol y el ifenprodil para inhibir ciertos sitios de unión, es más potente que compuestos como el rimcazole y la clozapina . A diferencia de estos compuestos, NPC-16377 no aumenta el recambio de dopamina, lo que puede reducir el riesgo de efectos secundarios extrapiramidales . Los compuestos similares incluyen:

- Haloperidol

- Ifenprodil

- Clozapina

- Rimcazole

El perfil único de NPC-16377 como ligando selectivo del sitio sigma con potencial neuroprotector y antipsicótico lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, also known as NPC 16377, is a compound recognized for its significant biological activity, particularly as a selective sigma receptor ligand. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C27H34ClNO4

- Molecular Weight : 472.0 g/mol

- CAS Number : 139652-86-1

- IUPAC Name : 6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one; hydrochloride

NPC 16377 binds selectively to sigma receptors, particularly sigma-1 receptors, which are implicated in various neuroprotective and antipsychotic activities. The binding affinity and selectivity of NPC 16377 make it a valuable tool for studying sigma receptor functions in cellular processes and neuroprotection .

Antipsychotic Effects

Research indicates that NPC 16377 exhibits antipsychotic properties similar to established antipsychotics like haloperidol and clozapine. In animal models, it has been shown to:

- Reverse Amphetamine-Induced Hyperactivity : NPC 16377 effectively mitigated hyperactivity induced by amphetamines in mice, suggesting its potential as an antipsychotic agent .

- Conditioned Avoidance Responses : In rat studies, NPC 16377 reduced conditioned avoidance responses without affecting escape behavior, indicating a favorable side effect profile compared to traditional antipsychotics .

Neuroprotective Effects

NPC 16377 has demonstrated neuroprotective capabilities in several studies:

- Global Ischemia Model : It prevented damage to hippocampal CA1 neurons in gerbils subjected to global ischemia, highlighting its protective effects against neuronal injury .

- Hypoxic Conditions : The compound extended survival time for mice exposed to hypoxic environments, further supporting its neuroprotective potential .

Interaction with Cocaine

NPC 16377 has been evaluated for its effects on cocaine-induced behaviors:

- Locomotor Stimulation : At behaviorally inactive doses, NPC 16377 shifted the dose-effect function of cocaine's locomotor stimulation rightward, indicating a blockade of cocaine's stimulant effects .

- Cocaine Sensitization : The compound prevented the development of sensitization to cocaine without producing significant behavioral effects itself . However, it did not block the expression of sensitization in previously exposed mice.

Comparative Analysis with Other Sigma Ligands

The following table summarizes the comparative biological activities of NPC 16377 with other known sigma ligands:

| Compound | Antipsychotic Activity | Neuroprotective Activity | Side Effects (Extrapyramidal Symptoms) |

|---|---|---|---|

| NPC 16377 | Yes | Yes | Minimal |

| Haloperidol | Yes | Limited | High |

| Clozapine | Yes | Moderate | Moderate |

| Ifenprodil | Yes | Yes | Low |

Case Studies and Research Findings

Several studies have focused on the biological activity of NPC 16377:

- Study on Behavioral Effects : A study demonstrated that NPC 16377 did not increase responding under fixed interval schedules of food presentation in rats, indicating a lack of reinforcing effects typical of some psychoactive substances .

- Toxicity Assessment : Toxicological evaluations revealed that NPC 16377 did not significantly enhance or block the lethal effects of high-dose cocaine in animal models, suggesting a safety profile that warrants further investigation for therapeutic use in substance abuse contexts .

- Pharmacological Profile : The pharmacological profile of NPC 16377 suggests it may be useful in treating psychotic disorders while minimizing common side effects associated with traditional antipsychotics .

Propiedades

Número CAS |

139652-86-1 |

|---|---|

Fórmula molecular |

C27H34ClNO4 |

Peso molecular |

472.0 g/mol |

Nombre IUPAC |

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride |

InChI |

InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H |

Clave InChI |

GWSBQIZSTCDSLE-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

SMILES canónico |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

Key on ui other cas no. |

139652-86-1 |

Sinónimos |

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.